N-(4-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16147988
Molecular Formula: C23H21N5OS
Molecular Weight: 415.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21N5OS |
|---|---|
| Molecular Weight | 415.5 g/mol |
| IUPAC Name | N-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H21N5OS/c1-16-3-7-19(8-4-16)25-21(29)15-30-23-27-26-22(18-11-13-24-14-12-18)28(23)20-9-5-17(2)6-10-20/h3-14H,15H2,1-2H3,(H,25,29) |
| Standard InChI Key | OSJGKVJSYMORHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name N-(4-methylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide systematically describes the compound’s structure . Key components include:
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A 1,2,4-triazole ring substituted at positions 3, 4, and 5.
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A 4-methylphenyl group at position 4 of the triazole.
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A pyridin-4-yl group at position 5.
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A sulfanylacetamide chain at position 3, linked to a 4-methylphenyl group via an amide bond.
The molecular formula reflects 23 carbon atoms, 21 hydrogens, 5 nitrogens, 1 oxygen, and 1 sulfur atom . The SMILES string CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 provides a linear representation of the structure, highlighting the connectivity of substituents .
Table 1: Key Molecular Identifiers
Structural Analysis and Conformational Insights
The compound’s 2D structure (Fig. 1) reveals a planar triazole ring connected to two aromatic systems (4-methylphenyl and pyridinyl) and a flexible sulfanylacetamide side chain. The 4-methylphenyl groups at both the triazole and acetamide termini introduce steric bulk, potentially influencing binding interactions in biological systems. The pyridinyl moiety contributes π-π stacking capability, a feature often exploited in drug design for target engagement .
The 3D conformer model (PubChem) indicates that the pyridinyl and triazole rings adopt a near-coplanar arrangement, while the sulfanylacetamide chain exhibits rotational flexibility around the sulfur atom . This flexibility may allow the molecule to adopt multiple conformations in solution, a property relevant to its pharmacokinetic behavior.
Physicochemical Properties
Calculated Molecular Properties
Though experimental data on solubility, melting point, and stability are unavailable, computational tools predict properties based on the structure:
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Hydrogen Bond Donors/Acceptors: 2 donors (amide NH) and 6 acceptors (triazole N, pyridinyl N, carbonyl O) .
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Topological Polar Surface Area (TPSA): ~101 Ų, suggesting moderate membrane permeability.
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LogP (Octanol-Water Partition Coefficient): Estimated at ~3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthetic Pathways and Related Compounds
Hypothetical Synthesis
Although no explicit synthesis is documented, the structure suggests a multi-step approach:
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Triazole Formation: Cyclocondensation of a thiosemicarbazide with a substituted hydrazine.
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Sulfanylacetamide Coupling: Reaction of the triazole-thiol with chloroacetamide derivatives under basic conditions.
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Amide Bond Formation: Coupling of the acetamide intermediate with 4-methylaniline using carbodiimide reagents .
Structurally Analogous Compounds
The search results highlight related molecules with variations in substituent positioning:
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CID 1156981: Features a 3-methylphenyl group instead of 4-methylphenyl, demonstrating how positional isomerism affects molecular interactions .
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CID 980269: Replaces the acetamide with a benzamide group, altering hydrogen-bonding capacity .
Table 2: Comparison of Analogous Triazole Derivatives
| Compound | Molecular Formula | Substituent Variation | PubChem CID |
|---|---|---|---|
| Target Compound | 4-methylphenyl, pyridin-4-yl | 3137494 | |
| CID 1156981 | 3-methylphenyl | 1156981 | |
| CID 980269 | Benzamide instead of acetamide | 980269 |
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